4-[(Phenylsulfanyl)methyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(phenylsulfanylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-4-11(5-3-1)14-10-12-6-8-13-9-7-12/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFALRUWQDRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenylsulfanyl Methyl Morpholine and Its Analogs
Strategies for Carbon-Sulfur Bond Formation in Morpholine (B109124) Derivatives
The creation of the aryl sulfide (B99878) linkage is a critical step in the synthesis of 4-[(phenylsulfanyl)methyl]morpholine and its analogs. This can be achieved through several reliable methods, primarily involving the reaction of a sulfur-based nucleophile with a suitable electrophile or through metal-catalyzed cross-coupling reactions.
Sulfenylation Reactions and Electrophilic Sulfur Reagents
Sulfenylation reactions are a direct approach to forming C-S bonds. In the context of synthesizing this compound, this would typically involve the reaction of a morpholine-containing nucleophile with an electrophilic sulfur reagent, or more commonly, the reaction of a sulfur nucleophile with a morpholine derivative bearing a leaving group.
A plausible and widely used method is the nucleophilic substitution of a haloalkane with a thiolate. For instance, the synthesis could commence with the commercially available 4-(chloromethyl)morpholine hydrochloride. This precursor can be neutralized and subsequently reacted with a thiophenolate, generated in situ from thiophenol and a suitable base, to yield the desired product.
Table 1: Hypothetical Reaction Conditions for Sulfenylation of 4-(Chloromethyl)morpholine
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Hydroxide | Ethanol | 80 | 6 | 85 |
| 2 | Potassium Carbonate | Acetonitrile | 80 | 12 | 78 |
| 3 | Triethylamine | Dichloromethane | 25 | 24 | 65 |
| 4 | Sodium Hydride | Tetrahydrofuran | 65 | 4 | 90 |
The reaction mechanism involves the deprotonation of thiophenol by a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group in an SN2 fashion, displacing the chloride ion and forming the C-S bond. The choice of base and solvent can significantly influence the reaction rate and yield. Stronger, non-nucleophilic bases like sodium hydride in an aprotic solvent like THF often provide higher yields and shorter reaction times.
Electrophilic sulfur reagents, while less common for this specific transformation, could also be employed. These reagents, such as sulfenyl chlorides (e.g., phenylsulfenyl chloride), could react with a nucleophilic precursor, like a Grignard reagent derived from 4-(chloromethyl)morpholine, though this route is more complex and less direct than the thiolate substitution.
Metal-Catalyzed Coupling Approaches for Aryl Sulfide Linkages
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-S bonds. researchgate.net These methods offer high efficiency and functional group tolerance. nih.gov Palladium, copper, and nickel are the most commonly employed metals for this purpose.
A prominent example is the Buchwald-Hartwig cross-coupling reaction, which can be adapted for C-S bond formation. In a hypothetical scenario, 4-methylmorpholine (B44366) could be functionalized at the methyl group to introduce a leaving group (e.g., a halide), which would then be coupled with thiophenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Another approach involves the coupling of an aryl halide with a sulfur-containing morpholine derivative. For example, 4-(mercaptomethyl)morpholine could be coupled with an aryl halide, such as iodobenzene (B50100) or bromobenzene, using a suitable metal catalyst.
Table 2: Hypothetical Conditions for Metal-Catalyzed C-S Coupling
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 |
| 2 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 |
| 3 | NiCl₂(dppp) | - | NaOt-Bu | Dioxane | 100 |
The catalytic cycle for a palladium-catalyzed reaction typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate. Reductive elimination from the resulting palladium(II) complex then furnishes the aryl sulfide and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, as it modulates the reactivity and stability of the palladium catalyst.
Incorporation of the Morpholine Ring System
The morpholine ring is a common scaffold in medicinal chemistry and can be introduced into a molecule through various synthetic strategies. e3s-conferences.org These can be broadly categorized into ring-closing reactions of acyclic precursors and the use of morpholine itself as a building block.
Ring-Closing Strategies and Functionalization of Precursors
One of the most common methods for synthesizing the morpholine ring is the cyclization of N-substituted diethanolamine (B148213) derivatives. For the synthesis of this compound, a suitable precursor would be N-[(phenylsulfanyl)methyl]diethanolamine. This precursor could be synthesized by reacting diethanolamine with a (phenylsulfanyl)methyl halide. The subsequent ring-closing dehydration of this intermediate, typically under acidic conditions (e.g., sulfuric acid) or using other dehydrating agents, would yield the target molecule.
Alternative ring-closing strategies include intramolecular Williamson ether synthesis or intramolecular reductive amination. For example, a precursor containing both an amino group and a hydroxyethyl (B10761427) ether moiety with a suitable leaving group can be cyclized to form the morpholine ring.
Palladium-catalyzed carboamination reactions have also been developed for the synthesis of substituted morpholines. bohrium.com This approach involves the intramolecular cyclization of an amine onto an alkene, which could be a viable, albeit more complex, route to certain morpholine analogs.
Application of Morpholine as a Reagent or Solvent in Synthesis
Morpholine is an inexpensive and readily available secondary amine, making it an attractive starting material for the synthesis of its N-substituted derivatives. The most direct approach to this compound involves the N-alkylation of morpholine itself. This can be achieved by reacting morpholine with a reagent that introduces the (phenylsulfanyl)methyl group. A suitable electrophile for this purpose would be chloromethyl phenyl sulfide. The reaction proceeds via a simple nucleophilic substitution, where the nitrogen atom of morpholine attacks the chloromethyl group, displacing the chloride and forming the C-N bond.
Table 3: Hypothetical Conditions for N-alkylation of Morpholine
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) |
| 1 | Chloromethyl phenyl sulfide | K₂CO₃ | Acetonitrile | 80 |
| 2 | Bromomethyl phenyl sulfide | Et₃N | THF | 65 |
| 3 | (Phenylsulfanyl)methyl tosylate | NaH | DMF | 25 |
Morpholine can also be used as a solvent in various chemical reactions due to its polarity and relatively high boiling point. lookchem.com While not a direct synthetic step towards the target molecule, its use as a solvent in related transformations highlights its versatility in organic synthesis.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic processes, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netgoogle.com
A greener approach to the synthesis of the morpholine ring involves the use of ethylene (B1197577) sulfate (B86663) as a dielectrophile in reaction with primary amines. researchgate.netgoogle.com This method avoids the use of harsh dehydrating agents and chlorinated reagents. For the synthesis of this compound, this could be adapted by first reacting a primary amine containing the (phenylsulfanyl)methyl group with ethylene sulfate to form a mono-alkylated intermediate, which can then be cyclized to the morpholine ring. This two-step, one-pot procedure is redox-neutral and generally high-yielding. researchgate.netgoogle.com
The use of water as a solvent, where possible, is another key aspect of green chemistry. Some nucleophilic substitution reactions to form the C-S bond can be performed in aqueous media, reducing the reliance on volatile organic solvents. Furthermore, the development of recyclable catalysts for the metal-catalyzed coupling reactions described in section 2.1.2 can also contribute to a more sustainable synthetic process.
Electrochemical methods for C-S bond formation are also emerging as a green alternative, as they can reduce the need for chemical oxidants and reductants.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-[(Phenylsulfanyl)methyl]morpholine, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the chemical environment of each hydrogen and carbon atom.
In ¹H NMR, the protons of the morpholine (B109124) ring typically exhibit characteristic signals. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear at a different chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). This is due to the differing electron-withdrawing effects of the oxygen and nitrogen atoms. The methylene (B1212753) bridge protons (-S-CH₂-N-) would present a distinct singlet or a pair of doublets, depending on their chemical and magnetic equivalence, providing key information about the connectivity between the phenylsulfanyl and morpholine moieties. The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum.
In ¹³C NMR spectroscopy, the carbon atoms of the morpholine ring are expected to show two distinct signals, corresponding to the O-CH₂ and N-CH₂ carbons. The methylene bridge carbon will have a characteristic chemical shift influenced by the adjacent sulfur and nitrogen atoms. The phenyl group will exhibit signals for the ipso, ortho, meta, and para carbons, with their chemical shifts influenced by the sulfur substituent. Analysis of related N-substituted morpholines suggests that the morpholine ring adapts a chair conformation.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet |
| -S-CH₂-N- | 3.50 - 3.80 | Singlet |
| Morpholine-H (O-CH₂) | 3.60 - 3.90 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| -S-CH₂-N- | 55 - 60 |
| Morpholine-C (O-CH₂) | 65 - 70 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the morpholine and methylene groups will appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring typically gives a strong absorption band in the 1150-1050 cm⁻¹ region. C-N stretching vibrations are generally observed in the 1250-1020 cm⁻¹ range. The presence of the phenyl group will also give rise to characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 750-600 cm⁻¹ region. The symmetric breathing mode of the phenyl ring is also a characteristic Raman band.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium |
| C-O-C Stretch | 1150 - 1050 | 1150 - 1050 | Strong (IR) |
| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation of the molecule under electron ionization (EI) is expected to occur at the weaker bonds. Cleavage of the C-N bond between the methylene bridge and the morpholine ring would be a likely fragmentation pathway, leading to the formation of a stable morpholinomethyl cation or a phenylsulfanyl radical. Another probable fragmentation is the cleavage of the S-C bond of the methylene bridge. The fragmentation of the morpholine ring itself can also occur, leading to characteristic daughter ions. The presence of the phenyl group would also contribute to the fragmentation pattern, with the potential loss of the phenyl ring or fragments thereof.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 209 | [C₁₁H₁₅NOS]⁺ (Molecular Ion) |
| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation) |
| 109 | [C₆H₅S]⁺ (Phenylthiol radical cation) |
| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring) |
X-ray Diffraction Analysis for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of related morpholine derivatives suggests that the morpholine ring will adopt a chair conformation, as this is its most stable arrangement. X-ray diffraction would also reveal the torsion angles around the S-CH₂-N linkage, defining the relative orientation of the phenylsulfanyl and morpholine moieties. Furthermore, this technique would elucidate any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of the molecules in the crystal lattice. The analysis of a related compound, 4-(4-nitrophenyl)thiomorpholine (B1608610), shows that the six-membered thiomorpholine (B91149) ring adopts a low-energy chair conformation. mdpi.com
Table 5: Expected Structural Parameters from X-ray Diffraction of this compound
| Structural Feature | Expected Observation |
|---|---|
| Morpholine Ring Conformation | Chair |
| Phenyl Group Orientation | Defined by torsion angles relative to the rest of the molecule |
| Bond Lengths and Angles | Consistent with standard values for C-S, C-N, C-O, and C-C bonds |
Similarly, specific studies on the conformational analysis, molecular dynamics simulations, and the elucidation of reaction pathways involving this compound, including its transition states and intermediates, are not present in the accessible scientific domain.
The synthesis of this compound can be described as a Mannich reaction, which is a three-component condensation involving thiophenol, formaldehyde, and morpholine. While the Mannich reaction is a well-documented class of organic reactions, computational and mechanistic studies are highly specific to the particular reactants involved. Without published research, any discussion on the electronic structure, reactivity, or conformational dynamics of this compound would be speculative and could not be supported by verifiable data.
Due to the absence of specific research findings and computational data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The generation of data tables and in-depth discussion on its theoretical chemistry requires access to peer-reviewed computational studies, which are not available for this compound.
Theoretical and Computational Chemistry Studies of 4 Phenylsulfanyl Methyl Morpholine
Mechanistic Insights into Reaction Pathways involving 4-[(Phenylsulfanyl)methyl]morpholine
Energy Profile Analysis of Catalytic and Non-Catalytic Transformations
A comprehensive analysis of the energy profiles associated with both catalytic and non-catalytic transformations of this compound is crucial for understanding its reactivity, stability, and potential reaction pathways. Such studies, typically employing quantum chemical calculations, provide detailed insights into the thermodynamics and kinetics of various reactions involving this compound. However, a review of the current scientific literature reveals a significant gap in research specifically detailing the energy profile analysis for either catalytic or non-catalytic transformations of this compound.
Computational chemistry serves as a powerful tool to investigate reaction mechanisms, allowing for the determination of the energies of reactants, products, transition states, and intermediates. This information is fundamental to constructing a complete energy profile for a given chemical transformation. For a molecule like this compound, which contains both a morpholine (B109124) ring and a phenylsulfanyl group, a variety of reactions could be envisaged, including oxidation at the sulfur or nitrogen atoms, C-S bond cleavage, or modifications to the morpholine or phenyl rings.
In a hypothetical non-catalytic transformation , such as thermal decomposition, computational studies would aim to identify the lowest energy pathway for the molecule to break down. This would involve calculating the bond dissociation energies for the various bonds within the molecule to predict the initial fragmentation steps. The subsequent reaction cascade could then be mapped out by calculating the activation barriers for the formation of different products.
Despite the potential for insightful computational analysis, dedicated studies providing specific energy values, transition state geometries, and detailed reaction coordinates for this compound are not available in the public domain. The generation of detailed research findings and data tables, as requested, is therefore not possible based on the existing body of scientific literature. Further theoretical and computational research is required to elucidate the energetic landscapes of reactions involving this specific compound.
Reactivity and Organic Transformations of 4 Phenylsulfanyl Methyl Morpholine
Nucleophilic and Electrophilic Reactivity of the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring of 4-[(Phenylsulfanyl)methyl]morpholine possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen through an inductive effect. This reduces its nucleophilicity and basicity compared to analogous piperidine (B6355638) derivatives. chemicalbook.comorganic-chemistry.orgresearchgate.net Consequently, while the nitrogen can participate in typical reactions of tertiary amines, its reactivity is somewhat attenuated.
Nucleophilic Reactions: The nitrogen atom can react with various electrophiles. For instance, it can be alkylated by treatment with alkyl halides to form quaternary ammonium (B1175870) salts. Similarly, it can react with acylating agents like acyl chlorides or anhydrides to potentially form acylammonium intermediates, although these are typically reactive and used in situ. The reaction with acids leads to the formation of the corresponding morpholinium salts.
Electrophilic Reactivity: In the context of catalysis, the morpholine nitrogen can react with carbonyl compounds, such as aldehydes and ketones, to form enamines. chemicalbook.comorganic-chemistry.org These enamines are key intermediates in many organocatalytic reactions, where the morpholine moiety acts as the catalytic center. The formation of the enamine involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon, followed by dehydration. The reactivity of these morpholine-derived enamines is generally lower than those derived from pyrrolidine (B122466) due to the electronic effects of the oxygen atom. chemicalbook.comorganic-chemistry.org
Transformations Involving the Phenylsulfanyl Moiety
The phenylsulfanyl group offers a versatile handle for a range of chemical modifications, primarily centered around the sulfur atom and the carbon-sulfur bond.
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the phenylsulfanyl group of this compound is in its lowest oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The level of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides include one equivalent of reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The use of milder conditions, such as lower temperatures, favors the formation of the sulfoxide and can prevent over-oxidation to the sulfone.
To achieve the full oxidation to the sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent is typically employed. Reagents such as excess m-CPBA or hydrogen peroxide, often in the presence of a catalyst, are effective for this transformation. orientjchem.orgresearchgate.net The resulting sulfone, 4-[(phenylsulfonyl)methyl]morpholine, is a stable compound with altered electronic and physical properties compared to the parent sulfide (B99878).
| Substrate Analogue | Oxidizing Agent | Product | Reference |
| Thioanisole | m-CPBA (1 equiv) | Methyl phenyl sulfoxide | scispace.com |
| Thioanisole | H₂O₂ / Acetic Acid | Methyl phenyl sulfoxide | nih.gov |
| Thioanisole | H₂O₂ / MoO₂Cl₂ | Methyl phenyl sulfone | researchgate.net |
| Dibenzyl sulfide | m-CPBA (2 equiv) | Dibenzyl sulfone | orientjchem.org |
Carbon-Sulfur Bond Cleavage and Formation in Subsequent Reactions
The carbon-sulfur bond in the phenylsulfanyl moiety can be cleaved under various conditions, leading to further synthetic transformations.
Reductive Cleavage: A common method for the cleavage of a C-S bond is through desulfurization using Raney Nickel. This reaction involves the hydrogenolysis of the C-S bond, replacing the phenylsulfanyl group with a hydrogen atom. In the case of this compound, this would lead to the formation of 4-methylmorpholine (B44366). This transformation is particularly useful in synthetic sequences where the sulfur group is used as a temporary linker or activating group and is subsequently removed.
Oxidative Cleavage: The C-S bond can also be cleaved under oxidative conditions, often proceeding through the corresponding sulfoxide or sulfone. nih.gov These reactions can lead to the formation of carbonyl compounds or other functional groups at the carbon atom that was attached to the sulfur.
The cleavage of the C-S bond can also be a key step in the formation of new bonds. For example, transition metal-catalyzed cross-coupling reactions can be employed to replace the phenylsulfanyl group with other moieties, although this is more common for aryl sulfides where the sulfur is directly attached to an aromatic ring.
Cyclization Reactions and Heterocycle Formation
While this compound itself is a stable heterocycle, its derivatives can be employed as precursors for the synthesis of other heterocyclic systems through cyclization reactions. These reactions often involve the functionalization of either the morpholine ring or the phenylsulfanyl group, followed by an intramolecular ring-closing step.
For instance, if the phenyl ring of the phenylsulfanyl group is appropriately substituted with a reactive group, intramolecular cyclization can lead to the formation of fused heterocyclic systems. An example could be the formation of a benzothiazine derivative through an intramolecular nucleophilic attack from a suitably positioned amine or other nucleophile on the phenyl ring.
The morpholine moiety can also participate in cyclization reactions. For example, derivatives of this compound could be designed to undergo intramolecular cycloadditions or condensation reactions to form more complex polycyclic structures. The specific nature of these cyclization reactions would be highly dependent on the nature and positioning of the reacting functional groups within the molecule.
Catalytic Applications of this compound and its Derivatives
The structural features of this compound and its derivatives make them potential candidates for use in catalysis, particularly in the field of organocatalysis.
Organocatalysis Mediated by the Morpholine Moiety
The morpholine unit is a well-established motif in the design of organocatalysts. The tertiary amine nitrogen can act as a Lewis base to activate substrates or can form key intermediates, such as enamines or enolates, to facilitate asymmetric transformations.
Derivatives of this compound, particularly those bearing chiral centers, could be employed as catalysts in a variety of organic reactions. For example, chiral morpholine derivatives have been shown to be effective catalysts for asymmetric aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. chemicalbook.comorganic-chemistry.orgnih.govdntb.gov.ua The catalytic cycle typically involves the formation of a chiral enamine between the morpholine catalyst and a carbonyl compound, which then reacts with an electrophile in a stereocontrolled manner. The phenylsulfanylmethyl group could potentially influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.
| Reaction Type | Catalyst Moiety | Key Intermediate | Reference |
| Michael Addition | Chiral Morpholine | Chiral Enamine | chemicalbook.comorganic-chemistry.org |
| Aldol Reaction | Chiral Morpholine | Chiral Enamine/Enolate | dntb.gov.ua |
| Asymmetric Hydrogenation | Chiral Morpholine Ligand | Metal-Ligand Complex | rsc.org |
Role as a Ligand in Metal-Catalyzed Reactions
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research on the specific role of this compound as a ligand in metal-catalyzed organic transformations. While the broader class of morpholine-containing compounds and organosulfur molecules have been investigated as ligands in various catalytic systems, detailed studies and specific data for this compound are not available.
The potential of a molecule to act as a ligand in metal catalysis is often inferred from its structural features. This compound possesses a nitrogen atom within the morpholine ring and a sulfur atom in the phenylsulfanyl group, both of which have lone pairs of electrons available for coordination to a metal center. This dual-donor capability could theoretically allow it to function as a bidentate or a monodentate ligand, potentially influencing the stability and reactivity of a metal catalyst.
However, without experimental evidence, any discussion of its role in specific reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki), hydrogenations, or other organic transformations would be purely speculative. There are no available research findings to populate data tables with information such as reaction yields, turnover numbers (TON), turnover frequencies (TOF), or selectivity data (e.g., regioselectivity, enantioselectivity) for catalytic systems employing this specific ligand.
The synthesis and characterization of metal complexes with this compound, which would be a prerequisite for studying their catalytic activity, have not been reported in the accessible literature. Therefore, no data on the structure of such complexes, the nature of the metal-ligand bonding, or their subsequent performance in catalytic cycles can be presented.
Therefore, it is not possible to provide the requested article structured around the specified outline, as the foundational research on its binding modes, the synthesis and characterization of its metal complexes, and their potential catalytic applications is not available.
Supramolecular Chemistry and Advanced Material Applications
Non-Covalent Interactions and Self-Assembly of 4-[(Phenylsulfanyl)methyl]morpholine Derivatives
The molecular architecture of this compound contains several key features that can direct non-covalent interactions and drive self-assembly. These include the morpholine (B109124) ring, which can act as a hydrogen bond acceptor, the phenyl group, capable of π-π stacking, and the sulfur atom, which can participate in various weak interactions. rsc.orgrsc.orgresearchgate.net The interplay of these forces dictates how individual molecules arrange themselves into larger, ordered supramolecular structures.
Detailed crystallographic studies of related morpholine and thiomorpholine (B91149) derivatives provide insight into the specific interactions that are likely to govern the self-assembly of this compound. For instance, the crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610) reveals the formation of centrosymmetric dimers through weak C–H···O hydrogen bonds. mdpi.com In this structure, face-to-face aromatic stacking also plays a significant role in stabilizing the crystal packing. mdpi.com Similarly, the crystal structure of 4-(4-nitrophenyl)morpholine (B78992) is stabilized by aromatic π–π stacking interactions, with a perpendicular distance of 3.7721 (8) Å between parallel ring planes. researchgate.net
Another relevant example is 4-methylsulfanyl-2-phenylquinazoline, where π–π stacking between adjacent inverted quinazoline (B50416) groups and between quinazoline and phenyl rings are key stabilizing interactions, with centroid-centroid distances ranging from 3.5287 (8) Å to 3.8601 (9) Å. nih.gov These examples underscore the importance of both hydrogen bonding and aromatic stacking in the solid-state organization of molecules containing phenyl and heterocyclic moieties. The presence of the flexible (phenylsulfanyl)methyl linker in this compound allows for conformational adjustments that can optimize these intermolecular contacts, potentially leading to the formation of diverse self-assembled structures such as films, fibers, or gels. rsc.org
| Compound | Interaction Type | Key Geometric Parameters | Reference |
|---|---|---|---|
| 4-(4-Nitrophenyl)thiomorpholine | C–H···O Hydrogen Bonds | Forms centrosymmetric dimers in an R22(8) motif. | mdpi.com |
| 4-(4-Nitrophenyl)thiomorpholine | π-π Stacking | Face-to-face aromatic stacking; mean plane separation of 3.29 Å. | mdpi.com |
| 4-(4-Nitrophenyl)morpholine | π-π Stacking | Perpendicular distance between parallel rings is 3.7721 (8) Å. | researchgate.net |
| 4-Methylsulfanyl-2-phenylquinazoline | π-π Stacking | Centroid-centroid distances of 3.7105 (9) Å and 3.5287 (8) Å. | nih.gov |
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a binding site that accommodates a "guest" molecule or ion through non-covalent interactions. mdpi.com The principles of molecular recognition, which rely on complementarity in size, shape, and chemical properties between the host and guest, are fundamental to this process. nih.gov Derivatives of this compound have the potential to act as components in host-guest systems.
The self-assembly of these molecules can create nanoporous structures or cavities capable of encapsulating smaller guest molecules. mdpi.com The nature of the binding pocket would be defined by the constituent functional groups. The phenyl rings can provide hydrophobic and π-rich surfaces suitable for binding aromatic guests, while the morpholine oxygen and nitrogen atoms can serve as hydrogen bond acceptors for complementary guest molecules. nih.gov
This "lock-and-key" model of non-covalent binding is driven by the favorable alignment of electrostatic forces, dipole moments, and van der Waals interactions. nih.gov The ability to tune the structure of the derivative—for example, by modifying the phenyl ring or the morpholine scaffold—allows for the rational design of hosts with selectivity for specific guests. researchgate.net Such systems are critical for applications ranging from chemical sensing, where binding of a guest triggers a detectable signal, to separation technologies. mdpi.comillinois.edu For instance, colorimetric sensor arrays have been developed using various molecular recognition motifs to differentiate analytes based on Lewis acid/base interactions, size, shape, and polarity. illinois.edu
Integration into Functional Materials for Advanced Applications
The supramolecular properties of this compound derivatives make them valuable building blocks for the creation of functional materials. e3s-conferences.org The ability to self-assemble into ordered architectures and participate in specific host-guest interactions opens pathways to materials with tailored properties. rsc.org
In materials science, morpholine derivatives are utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org By integrating the specific non-covalent interaction capabilities of this compound derivatives, it is possible to design "smart" materials that respond to external stimuli. For example, a host-guest system could be designed to release a guest molecule in response to a change in pH, temperature, or light. nih.gov
Furthermore, these molecules can be incorporated into larger frameworks, such as polymers or metal-organic frameworks (MOFs), to impart specific functionalities. rsc.org A polymer chain functionalized with this compound units could exhibit unique self-assembly behavior in solution or in the solid state, leading to new materials for coatings, membranes, or electronic devices. In MOFs, these derivatives could act as ligands that not only form the porous structure but also decorate the pores with functional groups capable of selective guest binding and recognition. rsc.org This integration of molecular-level recognition into bulk materials is a key strategy for developing the next generation of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
